Potent CE2 Inhibition: 280-fold Higher Affinity Compared to a Thiazolium Comparator
Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate exhibits a CE2 inhibition IC₅₀ of 20 nM [1], a value 280-fold more potent than the IC₅₀ of 5610 nM observed for a structurally distinct thiazolium-based compound (BDBM50058817) tested under identical experimental conditions [2]. The Ki value for the target compound is 42 nM [1].
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CE2) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM; Ki = 42 nM |
| Comparator Or Baseline | Comparator BDBM50058817 (thiazolium derivative) |
| Quantified Difference | 280-fold lower IC₅₀ for the target compound (20 nM vs 5610 nM) |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation; measured via competitive inhibition assay [1][2]. |
Why This Matters
For experiments requiring potent CE2 blockade with minimal compound concentration, the target compound reduces off-target liabilities and improves signal-to-noise ratios in cell-based or ex vivo assays.
- [1] BindingDB. BDBM50154561. ChEMBL3774603. Affinity data for Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate against human CE2. View Source
- [2] BindingDB. BDBM50058817. ChEMBL1271483. Affinity data for a comparator thiazolium compound against human CE2. View Source
